Pyridine-2,3,5,6-tetracarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

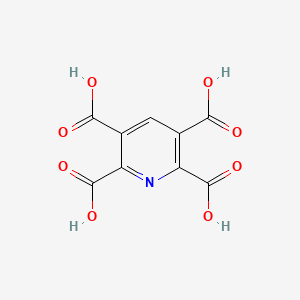

Pyridine-2,3,5,6-tetracarboxylic acid: is an organic compound with the molecular formula C9H5NO8. It consists of a pyridine ring substituted with four carboxyl groups at the 2, 3, 5, and 6 positions. This compound is known for its ability to act as a versatile ligand in coordination chemistry due to the presence of multiple carboxylate groups.

Mécanisme D'action

Target of Action

Pyridine-2,3,5,6-tetracarboxylic acid (H4pdtc) primarily targets lanthanide ions . It has been used to synthesize lanthanide coordination polymers . These polymers have been synthesized by reacting the corresponding rare earth salts or oxides with H4pdtc under hydrothermal conditions .

Mode of Action

The compound interacts with its targets through coordination . In the three kinds of structure, H4pdtc displays three different coordination modes . It is an elegant ligand with rich coordination sites and low symmetry .

Biochemical Pathways

It’s known that the compound plays a role in the formation oflanthanide coordination polymers . These polymers have potential applications in various fields, including luminescence, magnetism, and gas storage .

Pharmacokinetics

The synthesis process of the compound has been documented . The compound is synthesized from diethyl-2,6-dimethylpyridine-3,5-dicarboxylate, which is then converted into a dipotassium salt . This process may provide some insight into the compound’s bioavailability.

Result of Action

The primary result of the action of this compound is the formation of lanthanide coordination polymers . These polymers exhibit characteristic luminescence . For example, the complexes of Eu (III) and Tb (III) exhibit the corresponding characteristic luminescence .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For instance, the synthesis of lanthanide coordination polymers with this compound is carried out under hydrothermal conditions . Furthermore, the reaction conditions can be modified to control the formation of these polymers .

Analyse Biochimique

Biochemical Properties

In biochemical reactions, Pyridine-2,3,5,6-tetracarboxylic acid has been found to interact with various enzymes and proteins . It acts as an elegant ligand, displaying different coordination modes .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that it may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact molecular mechanisms are still being explored.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being investigated.

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Ethyl acetoacetate is reacted with formaldehyde and diethylamine as a catalyst at 0°C, followed by stirring at room temperature. The product is then treated with ammonia gas to yield the diethyl ester.

Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: The diethyl ester is oxidized using a mixture of nitric acid and sulfuric acid at 75-85°C, resulting in the formation of the desired product.

Dipotassium salt of 2,6-dimethylpyridine-3,5-dicarboxylate: The diethyl ester is treated with potassium hydroxide in ethanol, followed by refluxing and stirring.

Pyridine-2,3,5,6-tetracarboxylic acid: The dipotassium salt is oxidized using potassium permanganate in water, followed by acidification with hydrochloric acid to yield the final product

Propriétés

IUPAC Name |

pyridine-2,3,5,6-tetracarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO8/c11-6(12)2-1-3(7(13)14)5(9(17)18)10-4(2)8(15)16/h1H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDBISOHUUQXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes H4pdtc a unique ligand in coordination chemistry?

A: H4pdtc possesses a pyridine ring and four carboxylic acid groups, providing multiple coordination sites for metal ions. This versatility allows it to adopt various coordination modes, leading to a wide array of structural motifs in metal complexes, including discrete structures, 1D chains, 2D layers, and intricate 3D frameworks. [, , , , , , , ]

Q2: What kind of structures can H4pdtc form with transition metal ions?

A: H4pdtc demonstrates remarkable flexibility in constructing diverse structures with transition metals. For instance, it forms 1D zigzag double-chain coordination polymers with Zn(II), Ni(II), and Co(II), where the metal centers are bridged by pdtc ligands and capped by 2,2'-bipyridine (bpy) molecules. [] In another example, it assembles into a 3D porous framework with Cu(II) ions and 4,4′-bipyridine (4,4′-bpy), showcasing its potential for creating porous materials. []

Q3: Can H4pdtc form complexes with lanthanide ions?

A: Yes, H4pdtc readily coordinates with lanthanide ions, forming various structures. For example, it forms 1D coordination polymers with La(III), Ce(III), and Pr(III), as well as with Eu(III) and Tb(III). Interestingly, with Sm(III) and potassium ions, H4pdtc assembles into a unique 3D framework featuring a wave-like water tape. []

Q4: Does the structure of H4pdtc complexes influence their properties?

A: Absolutely, the coordination modes of H4pdtc and the resulting structures significantly impact the properties of the complexes. For example, the zinc complex with a 1D double-chain structure exhibits strong fluorescent emission at 325 nm. [] Furthermore, a Tb(III) framework based on H4pdtc displays an intriguing increase in luminescence intensity upon dehydration. []

Q5: What are the potential applications of H4pdtc-based coordination polymers?

A5: The structural diversity and intriguing properties of H4pdtc-based coordination polymers make them promising candidates for various applications, including:

- Luminescent materials: The luminescent properties of certain H4pdtc complexes, particularly those with lanthanide ions, make them potentially valuable for light-emitting devices and sensors. [, , ]

- Gas storage and separation: The porous nature of some H4pdtc-based frameworks suggests potential applications in gas storage and separation technologies. []

Q6: What are the future directions for research on H4pdtc?

A6: Further exploration of H4pdtc chemistry could focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine](/img/structure/B2860193.png)

![ethyl 3-oxo-4-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2860197.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,5-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2860199.png)

![N-(4-fluorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2860202.png)

![2-(Methoxymethyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2860203.png)

![2-methoxy-4,5-dimethyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2860204.png)

![N-(3-ethoxypropyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2860210.png)